![molecular formula C27H22N2O3S B2925652 N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-67-7](/img/structure/B2925652.png)
N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide
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Description
N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as DIASB, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been shown to have a wide range of biological activities.
Scientific Research Applications
Biological Effects of Related Compounds
Research has extensively explored the biological consequences of exposure to compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide. For instance, studies on the toxicology of various acetamide and formamide derivatives have contributed significantly to our understanding of their commercial importance and biological impacts (Kennedy, 2001). These insights are crucial for evaluating the safety and potential therapeutic applications of related compounds.
Advances in HIV Treatment
Indolylarylsulfones, sharing structural motifs with N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, have emerged as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1), showcasing the therapeutic potential of such compounds in treating AIDS and related infections (Famiglini & Silvestri, 2018).
Synthetic Chemistry Applications
The field of synthetic chemistry has seen significant advancements through the development of novel synthetic methods for benzodiazepines using o-phenylenediamine, highlighting the versatility of these compounds in creating biologically active molecules (Teli et al., 2023). Such methodologies are pivotal for the synthesis of complex structures similar to N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, potentially leading to new drug discoveries.
Antimicrobial Agents Development
Benzofuran derivatives, which share a similar structural complexity with N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, have been explored for their antimicrobial properties, suggesting a promising avenue for the development of new antimicrobial agents (Hiremathad et al., 2015). This research area is crucial for addressing the global challenge of antibiotic resistance.
Alzheimer's Disease Imaging
Amyloid imaging in Alzheimer's disease has benefited from the development of novel imaging ligands, some of which may share structural features with N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide. This research underscores the importance of such compounds in diagnosing and understanding neurodegenerative diseases (Nordberg, 2007).
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c30-27(28-24-15-12-20-9-8-19-5-3-6-23(24)26(19)20)21-10-13-22(14-11-21)33(31,32)29-17-16-18-4-1-2-7-25(18)29/h1-7,10-15H,8-9,16-17H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSFLDVWRXTVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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